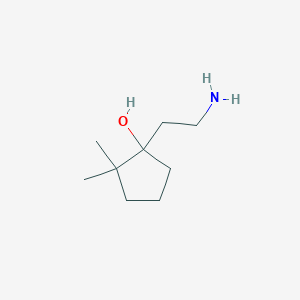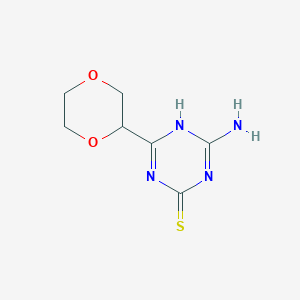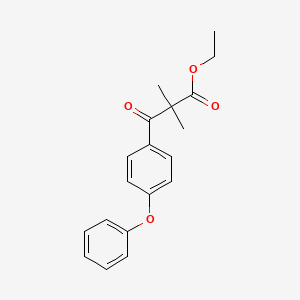
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C({19})H({20})O(_{4}) It is characterized by a phenoxyphenyl group attached to a propanoate backbone, which includes a keto group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid, ethanol, sulfuric acid.
Reaction Conditions: Reflux, typically at temperatures around 78-80°C.
Purification: The product is purified by distillation or recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It can serve as a lead compound for the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate depends on its application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenoxy group, resulting in different reactivity and applications.
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Similar structure but with a methyl group instead of the dimethyl substitution, affecting its steric and electronic properties.
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate:
The uniqueness of this compound lies in its combination of the phenoxy group and the dimethyl-substituted keto group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20O4/c1-4-22-18(21)19(2,3)17(20)14-10-12-16(13-11-14)23-15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |
InChIキー |
BQTIUAHDRGULPH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


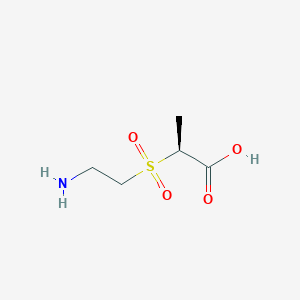
![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
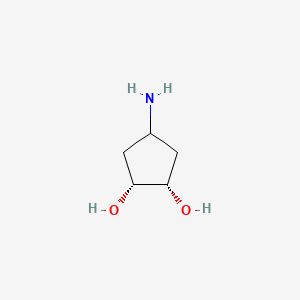

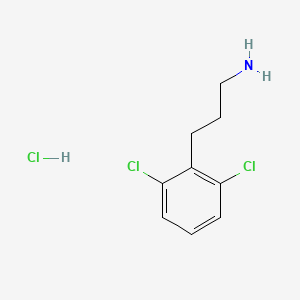

![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)

![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)

